CID 156595310

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

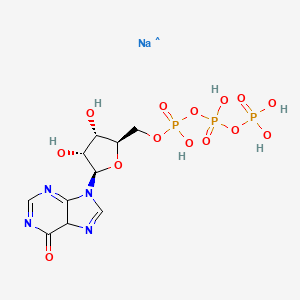

Inosine-5-triphosphoric acid sodium salt: is a nucleoside triphosphate that functions as an alternative substrate for ATPases and GTPases . It is a derivative of inosine, a purine nucleoside, and is involved in various biochemical processes. The compound is known for its role in energy metabolism and signal transduction pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Inosine-5-triphosphoric acid sodium salt can be synthesized through the phosphorylation of inosine. The process involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine . The reaction typically occurs under controlled temperature conditions to ensure the stability of the product.

Industrial Production Methods: Industrial production of inosine-5-triphosphoric acid sodium salt involves large-scale chemical synthesis using automated reactors. The process includes the purification of the product through crystallization and filtration techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Inosine-5-triphosphoric acid sodium salt undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to inosine monophosphate (IMP) and inorganic phosphate.

Substitution: It can participate in nucleophilic substitution reactions where the triphosphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous solutions at neutral pH.

Substitution: Requires the presence of nucleophiles such as amines or thiols under mild conditions.

Major Products:

Hydrolysis: Inosine monophosphate (IMP) and inorganic phosphate.

Substitution: Various nucleoside derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Inosine-5-triphosphoric acid sodium salt is used as a substrate in enzymatic studies to investigate the specificity and kinetics of nucleoside-5-triphosphatase and ATPase .

Biology: The compound is employed in studies related to nucleotide metabolism and signal transduction pathways. It is also used to explore the effects of deamination of ATP and GTP by various enzymes .

Medicine: Inosine-5-triphosphoric acid sodium salt has potential therapeutic applications due to its role in energy metabolism and signal transduction. It is being investigated for its neuroprotective, cardioprotective, anti-inflammatory, and immunomodulatory activities .

Industry: The compound is utilized in biochemical assays and as a reagent in the synthesis of other nucleotides and nucleoside analogs .

Mechanism of Action

Inosine-5-triphosphoric acid sodium salt exerts its effects by acting as a substrate for ATPases and GTPases. It can replace ATP and GTP in various biochemical reactions, influencing energy metabolism and signal transduction pathways . The compound interacts with molecular targets such as nucleoside transporters and G-protein coupled receptors, modulating their activity .

Comparison with Similar Compounds

Adenosine-5-triphosphate (ATP): A primary energy carrier in cells.

Guanosine-5-triphosphate (GTP): Involved in protein synthesis and signal transduction.

Cytidine-5-triphosphate (CTP): Plays a role in lipid metabolism and RNA synthesis.

Uniqueness: Inosine-5-triphosphoric acid sodium salt is unique due to its ability to act as an alternative substrate for both ATPases and GTPases, making it a versatile tool in biochemical research. Its role in modulating various biochemical pathways and potential therapeutic applications further distinguishes it from other nucleoside triphosphates .

Properties

Molecular Formula |

C10H15N4NaO14P3 |

|---|---|

Molecular Weight |

531.16 g/mol |

InChI |

InChI=1S/C10H15N4O14P3.Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;/h2-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H2,18,19,20);/t4-,5?,6-,7-,10-;/m1./s1 |

InChI Key |

XWBZWHPQFRMNGQ-YQWOUVSTSA-N |

Isomeric SMILES |

C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.[Na] |

Canonical SMILES |

C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.